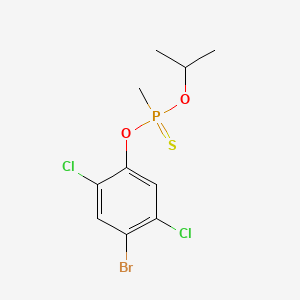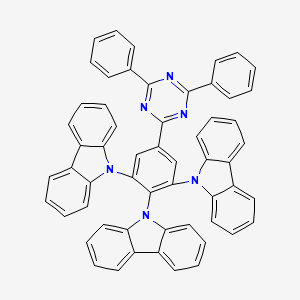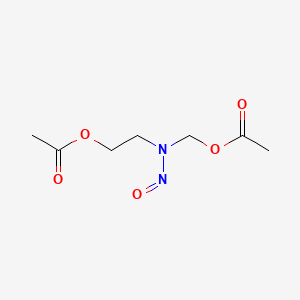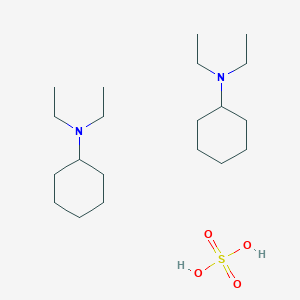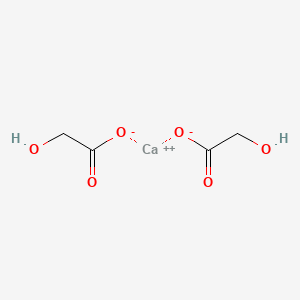
Glycolic Acid Calcium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycolic Acid Calcium Salt, also known as calcium 2-hydroxyacetate, is a compound with the molecular formula C4H6CaO6. It is a derivative of glycolic acid, which is the simplest alpha-hydroxy acid. This compound is a white crystalline solid that is highly soluble in water. It is used in various scientific and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
-
Hydrolysis of Chloroacetic Acid: : One common method for synthesizing Glycolic Acid Calcium Salt involves the hydrolysis of chloroacetic acid in the presence of calcium carbonate. The reaction proceeds as follows: [ \text{ClCH}_2\text{COOH} + \text{CaCO}_3 \rightarrow \text{HOCH}_2\text{COO}^- \text{Ca}^+ + \text{HCl} ] The resulting calcium glycolate is then purified through filtration and crystallization .
-
Oxidation of Glycine: : Another method involves the oxidation of glycine using nitrous acid. This method, however, is less commonly used due to the complexity and safety concerns associated with handling nitrous acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrolysis of chloroacetic acid using calcium carbonate or calcium hydroxide. The process is optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Oxidation: Glycolic Acid Calcium Salt can undergo oxidation to form glyoxylic acid.
Esterification: The compound can react with alcohols to form esters.
Dehydrogenation: Catalytic dehydrogenation of this compound can yield glyoxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Catalysts: Iron (II) ions, silver carbonate.
Reaction Conditions: Reactions are typically carried out at elevated temperatures (90-130°C) and may require acidic or basic conditions depending on the desired product.
Major Products Formed
Glyoxylic Acid: Formed through oxidation.
Methyl Glycolate: Formed through esterification with methanol.
Polyglycolide: Formed through polymerization reactions.
科学研究应用
Glycolic Acid Calcium Salt has a wide range of applications in scientific research:
作用机制
The mechanism of action of Glycolic Acid Calcium Salt involves its ability to penetrate biological membranes due to its small molecular size. Once inside the cell, it can participate in various biochemical pathways, including the glycolytic pathway. It acts as an inhibitor of glucose-6-phosphate dehydrogenase, thereby affecting cellular metabolism .
属性
分子式 |
C4H6CaO6 |
|---|---|
分子量 |
190.16 g/mol |
IUPAC 名称 |
calcium;2-hydroxyacetate |
InChI |
InChI=1S/2C2H4O3.Ca/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 |
InChI 键 |
CHRHZFQUDFAQEQ-UHFFFAOYSA-L |
规范 SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



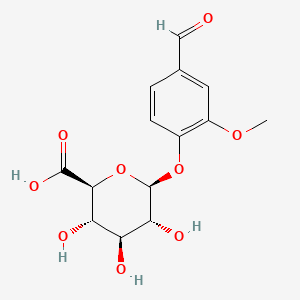
![Sodium 2-[(carboxymethyl)amino]benzoate](/img/structure/B13781393.png)
![tert-butyl 4-[3-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13781406.png)
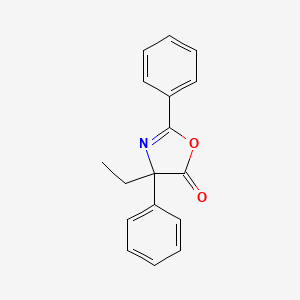

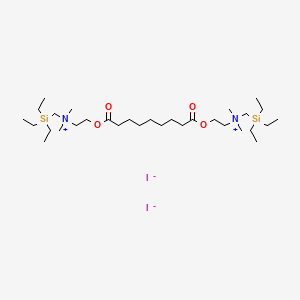
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
![trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate](/img/structure/B13781434.png)
![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)
